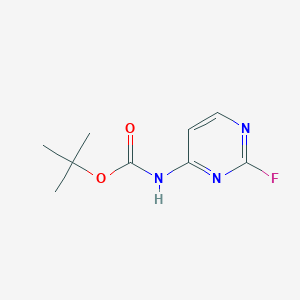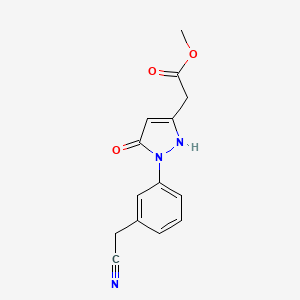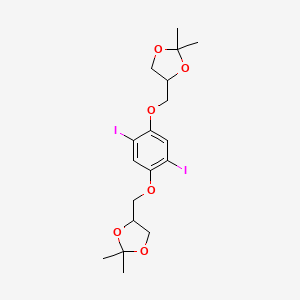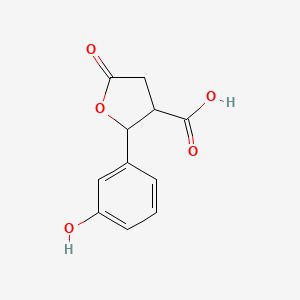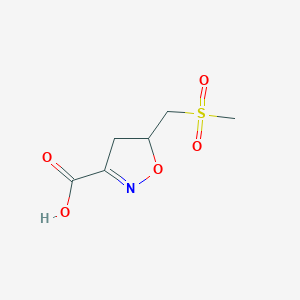
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as 1-methylcyclohexyl azide and propargyl carboxylic acid, are reacted under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(1-Methylcyclohexyl)-1H-1,2,3-triazol-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Der Triazolring kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen Nucleophile Wasserstoffatome am Ring ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Triazolderivaten.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylcyclohexyl)-1H-1,2,3-triazol-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen, antifungalen und krebshemmenden Eigenschaften.
Medizin: Für seinen potenziellen Einsatz in der Medikamentenentwicklung erforscht, insbesondere als Enzyminhibitoren oder Rezeptormodulatoren.
Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(1-Methylcyclohexyl)-1H-1,2,3-triazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring kann starke Wasserstoffbrückenbindungen bilden und mit Metallionen koordinieren, wodurch er die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren kann. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Ähnliche Verbindungen:
- 1-(1-Methylcyclohexyl)-1H-1,2,3-triazol-4-carboxamid
- 1-(1-Methylcyclohexyl)-1H-1,2,3-triazol-4-carboxylat
- 1-(1-Methylcyclohexyl)-1H-1,2,3-triazol-4-carbaldehyd
Einzigartigkeit: 1-(1-Methylcyclohexyl)-1H-1,2,3-triazol-4-carbonsäure ist aufgrund ihres spezifischen Substitutionsmusters einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Carbonsäuregruppe ermöglicht eine weitere Funktionalisierung und Derivatisierung und macht sie zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Wirkmechanismus
The mechanism of action of 1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. For example, its potential antimicrobial activity may result from the inhibition of key enzymes in bacterial or fungal cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylcyclohexene: A related compound with a similar cyclohexyl structure but lacking the triazole ring.
1,2,3-Triazole: The parent compound of the triazole family, without the methylcyclohexyl group.
4-Methylcyclohexanemethanol: Another cyclohexyl derivative with different functional groups.
Uniqueness
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the combination of the triazole ring and the methylcyclohexyl group
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-(1-methylcyclohexyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-10(5-3-2-4-6-10)13-7-8(9(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15) |
InChI-Schlüssel |
QTNTWJZMEYFZFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)N2C=C(N=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)
